A Comprehensive Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
A Comprehensive Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical and physical properties, outlines a general methodology for its asymmetric synthesis, presents its spectroscopic data for characterization, and discusses its applications in drug discovery and development. The information is structured to be a valuable resource for researchers and professionals engaged in medicinal chemistry and organic synthesis.
Introduction
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate (CAS Number: 124980-98-9 ) is a valuable chiral intermediate widely employed in the pharmaceutical industry.[1] Its stereospecific structure makes it a crucial component in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents and lipid-lowering drugs.[2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. This guide will cover the essential technical aspects of this compound, from its fundamental properties to its synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 124980-98-9 | [1] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Appearance | Oil | [1] |
| Boiling Point (Predicted) | 291.7 ± 25.0 °C | |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | |
| pKa (Predicted) | 12.67 ± 0.20 | [1] |
Synthesis
General Experimental Protocol: Asymmetric Biocatalytic Reduction
This protocol describes a general method for the asymmetric reduction of a β-keto ester to a chiral β-hydroxy ester using a ketoreductase enzyme.
Materials:
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Methyl 3-(4-fluorophenyl)-3-oxopropanoate
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Ketoreductase (KRED) enzyme
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Nicotinamide adenine dinucleotide phosphate (NADP⁺)
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Glucose dehydrogenase (GDH) for cofactor regeneration
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D-Glucose
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Potassium phosphate buffer (pH 7.0)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a reaction vessel, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate in potassium phosphate buffer.
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Add the ketoreductase enzyme, NADP⁺, glucose dehydrogenase, and D-glucose.
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Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow.
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound. Below are the expected spectral data based on the structure of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| 7.2-7.4 | Multiplet | 2H | Ar-H (ortho to F) |
| 6.9-7.1 | Multiplet | 2H | Ar-H (meta to F) |
| 4.4-4.5 | Multiplet | 1H | -CH(OH)- |
| 3.7 | Singlet | 3H | -OCH₃ |
| 2.8-3.0 | Multiplet | 2H | -CH₂-Ar |
| 2.5-2.7 | Broad Singlet | 1H | -OH |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F splitting), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl ester carbon.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~174 | C=O (ester) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~134 (d, ⁴JCF ≈ 3 Hz) | C-ipso |
| ~130 (d, ³JCF ≈ 8 Hz) | C-ortho |
| ~115 (d, ²JCF ≈ 21 Hz) | C-meta |
| ~70 | -CH(OH)- |
| ~52 | -OCH₃ |
| ~40 | -CH₂-Ar |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3500-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2990-2850 | Medium | C-H stretch (aliphatic) |
| 1735-1715 | Strong | C=O stretch (ester) |
| 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (ester) |
| 1160-1100 | Strong | C-F stretch |
Experimental Protocol for Spectroscopic Analysis:
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NMR Spectroscopy:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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FTIR Spectroscopy:
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Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands.
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Applications in Drug Development
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate serves as a critical chiral synthon for a variety of drug candidates. Its enantiomeric purity is paramount as the biological activity of many drugs is stereospecific.
Use as a Precursor in Pharmaceutical Synthesis:
Caption: Role in API synthesis.
The (R)-configuration of the hydroxyl group and the presence of the 4-fluorophenyl moiety are key structural features that are incorporated into the final API. For instance, it can be a precursor for the synthesis of certain statin side chains or other molecules where a chiral β-hydroxy acid derivative is required.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and useful functionalities make it an indispensable tool for the synthesis of complex and potent drug molecules. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and applications, serving as a valuable resource for scientists and researchers in the field of drug development.
